molecular formula C9H9ClO3 B1361059 Methyl 3-chloro-4-hydroxyphenylacetate CAS No. 57017-95-5

Methyl 3-chloro-4-hydroxyphenylacetate

Cat. No.: B1361059
CAS No.: 57017-95-5
M. Wt: 200.62 g/mol
InChI Key: ACBFEXJHCINJDS-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-hydroxyphenylacetate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the third position and a hydroxyl group at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

Methyl 3-chloro-4-hydroxyphenylacetate plays a significant role in biochemical reactions, particularly as a reagent for the preparation of benzenesulfonamide derivatives, which are known inhibitors of ATP citrate lyase . ATP citrate lyase is an enzyme that catalyzes the conversion of citrate and coenzyme A to oxaloacetate and acetyl-CoA, a crucial step in the metabolic pathway of fatty acid synthesis. By inhibiting ATP citrate lyase, this compound can potentially regulate lipid metabolism. The compound interacts with the enzyme through binding interactions that inhibit its activity, thereby affecting the downstream metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert gas conditions at temperatures between 2-8°C . It may degrade under light, heat, and oxidative conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in regulating lipid metabolism. In vitro studies have demonstrated that the inhibition of ATP citrate lyase by this compound can lead to long-term changes in lipid levels and gene expression patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-hydroxyphenylacetate typically involves the esterification of 3-chloro-4-hydroxyphenylacetic acid. One common method includes the reaction of 3-chloro-4-hydroxyphenylacetic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction is carried out at 68°C for 15 hours, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-4-hydroxyphenylacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of 3-chloro-4-hydroxyphenylacetic acid or 3-chloro-4-hydroxybenzaldehyde.

    Reduction: Formation of 3-chloro-4-hydroxyphenylmethanol.

    Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-chloro-4-hydroxyphenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-hydroxyphenylacetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active phenylacetic acid derivative. These interactions can modulate enzyme activity and influence cellular processes, making it a valuable compound in biochemical studies .

Comparison with Similar Compounds

    Methyl 4-hydroxyphenylacetate: Lacks the chlorine substituent, leading to different reactivity and applications.

    3-chloro-4-hydroxyphenylacetic acid: The free acid form, which has different solubility and reactivity compared to the ester.

    Methyl 3-chloro-4-methoxyphenylacetate:

Uniqueness: Methyl 3-chloro-4-hydroxyphenylacetate is unique due to the presence of both chlorine and hydroxyl substituents on the phenyl ring, which confer distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

IUPAC Name

methyl 2-(3-chloro-4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBFEXJHCINJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205625
Record name Methyl 3-chloro-4-hydroxyphenylacetate
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57017-95-5
Record name Methyl 3-chloro-4-hydroxybenzeneacetate
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Record name Methyl 3-chloro-4-hydroxyphenylacetate
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Record name Methyl 3-chloro-4-hydroxyphenylacetate
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Record name Methyl 3-chloro-4-hydroxyphenylacetate
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Record name METHYL 3-CHLORO-4-HYDROXYPHENYLACETATE
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Synthesis routes and methods I

Procedure details

A mixture of 50 g of 3-chloro-4-hydroxybenzeneacetic acid, 250 ml of methyl alcohol and 10 ml of concentrated sulfuric acid is heated at reflux temperature for 23.5 hours. The cooled solution is diluted with water and extracted with methylene chloride. The organic layer is washed with saturated sodium bicarbonate and saturated sodium chloride, dried and concentrated in vacuo. The residue is purified by column chromatography (silica gel:30% ethyl acetate/hexane) to give 49.9 g of the desired product.
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50 g
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250 mL
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10 mL
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Synthesis routes and methods II

Procedure details

To a solution of 3-chloro-4-hydroxyphenyl acetic acid (20 mmol) in methanol (50 mL) was added concentrated HCl solution (5 mL), and stirred for 1 h at 50° C. After excess solvents were removed under vacuum, the residue was dissolved in EtOAc (50 mL) and washed with sat. NaHCO3 solution (2×30 mL), brine (30 mL) and dried over anhydrous Na2SO4. This afforded methyl 3-chloro-4-hydroxy acetate 3 as a colorless oil (4.0 g, 99%). 1H NMR (CDCl3) 6.9–7.0 (d, 1H), 6.8–6.9 (d, 1H), 5.4 (s, 1H), 3.6 (s, 3H), 3.4 (s, 2H).
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20 mmol
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5 mL
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50 mL
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Synthesis routes and methods III

Procedure details

2-(3-Chloro-4-hydroxyphenyl)acetic acid (5.0 g, 26.8 mmol) was dissolved in 30 mL of MeOH and H2SO4 (0.744 ml, 13.4 mmol) was added dropwise at ambient temperature. The reaction was refluxed for four hours and then concentrated in vacuo. The residue was diluted with 150 mL of EtOAc and washed sequentially with saturated NaHCO3, water, and brine, dried over H2SO4, and concentrated in vacuo to provide methyl 2-(3-chloro-4-hydroxyphenyl)acetate (5.16 g, 96.0% yield) as a semi-opaque thick oil.
Quantity
5 g
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30 mL
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0.744 mL
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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